molecular formula C17H16F2N4O2S B2472190 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211836-44-0

2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2472190
CAS No.: 1211836-44-0
M. Wt: 378.4
InChI Key: JLJMDCVOVQNZFQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a synthetic small molecule hybrid incorporating a benzimidazole core linked to a piperazine sulfonamide group. This structural motif is of significant interest in medicinal chemistry, particularly in the development of multi-target therapeutic agents for complex neurological disorders. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to mimic imidazo[1,2-a]pyridine templates found in established pharmaceuticals, and is frequently encountered in FDA-approved drugs due to its favorable drug-like properties and metabolic stability . Compounds featuring benzimidazole and piperazine hybrids have demonstrated promising potential as Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease research. In vitro and in vivo studies on analogous structures have shown these molecules can act as mixed-type acetylcholinesterase (AChE) inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme, and can effectively reduce the aggregation propensity of amyloid-beta (Aβ) peptides, a key pathological marker of Alzheimer's . Furthermore, related 2-phenyl-1H-benzo[d]imidazole derivatives have been investigated as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subpopulation, which is highly expressed in the basal ganglia and represents a novel target for addressing neurological dysfunction related to motor control . The incorporation of a 2,4-difluorobenzenesulfonyl group on the piperazine ring is a strategic modification that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is supplied with a guaranteed purity of 95% or higher. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-12-5-6-16(13(19)11-12)26(24,25)23-9-7-22(8-10-23)17-20-14-3-1-2-4-15(14)21-17/h1-6,11H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMDCVOVQNZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:

    Formation of the piperazine intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Introduction of the 2,4-difluorobenzenesulfonyl group: This step involves the reaction of the piperazine intermediate with 2,4-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonylated piperazine.

    Coupling with benzodiazole: The final step involves the coupling of the sulfonylated piperazine with a benzodiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzodiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-1,3-benzodiazole
  • 2-[4-(4-bromophenyl)piperazin-1-yl]-1H-1,3-benzodiazole
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-1H-1,3-benzodiazole

Uniqueness

2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is unique due to the presence of the 2,4-difluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds.

Biological Activity

2-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a benzodiazole core, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15F2N3O2S\text{C}_{15}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_2\text{S}

Key Features:

  • Molecular Weight : Approximately 337.36 g/mol.
  • Functional Groups : Contains a difluorobenzenesulfonyl group and a piperazine ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance the compound's ability to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperazine ring allows for interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzodiazole derivatives demonstrate potent activity against various cancer cell lines such as breast, lung, and colon cancers .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects due to its structural similarity to known psychoactive agents. It could potentially act on serotonin receptors (5-HT), influencing mood and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
2-(4-amino-3-methylphenyl)benzothiazoleExhibited nanomolar activity against breast cancer cell lines with a unique mechanism of action.
Lu AA21004 (related structure)Showed high affinity for 5-HT receptors and significant modulation of serotonin levels in vivo.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in treating various conditions:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for cancer treatment.
  • Mental Health Disorders : Its interaction with serotonin receptors suggests possible use in treating depression and anxiety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. For example:

  • Step 1 : Sulfonylation of piperazine with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) .
  • Step 2 : Coupling the sulfonylated piperazine with a benzimidazole precursor via nucleophilic substitution or cross-coupling reactions. Reaction conditions (e.g., inert atmosphere, temperature) are critical to avoid side products .
  • Characterization : Intermediates are validated using 1H/13C-NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

  • Key Techniques :

  • 1H/13C-NMR : Assigns proton environments (e.g., distinguishing piperazine NH from benzimidazole protons) and confirms substitution patterns .
  • X-ray crystallography : Resolves crystal packing and absolute configuration, particularly for resolving stereochemical ambiguities in the sulfonyl or benzodiazole moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns, especially for fluorine-containing fragments .

Intermediate Research Questions

Q. How can molecular docking predict potential biological targets for this compound?

  • Methodology :

  • Software : AutoDock Vina is widely used due to its speed and accuracy in binding mode prediction. The compound’s 3D structure is optimized using density functional theory (DFT) for accurate partial charge assignment .
  • Target Selection : Prioritize receptors with known affinity for piperazine-sulfonyl or benzodiazole motifs (e.g., neurotransmitter receptors, kinases). Docking grids are centered on active sites (e.g., ATP-binding pockets) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Follow-up with molecular dynamics simulations to assess binding stability .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Assay Design :

  • Microplate dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) endpoints .
  • Enzyme inhibition : Screen against microbial lactate dehydrogenase (LDH) or dihydrofolate reductase (DHFR), leveraging the compound’s potential to disrupt cofactor binding .
  • Control compounds : Compare with fluconazole or sulfa drugs to benchmark activity .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?

  • Strategies :

  • Crystallographic validation : Resolve the ligand-receptor complex via X-ray crystallography to identify unaccounted binding interactions (e.g., water-mediated hydrogen bonds) .
  • SAR studies : Synthesize analogs with modified sulfonyl or benzodiazole groups to test docking hypotheses. For example, replacing 2,4-difluorophenyl with 4-fluorophenyl may alter steric hindrance .
  • Free-energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions and account for solvation effects .

Q. What structural modifications improve the pharmacokinetic properties of this compound?

  • Optimization Approaches :

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the benzodiazole ring or piperazine nitrogen. Evidence from similar compounds shows methoxy or morpholine substitutions improve aqueous solubility .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides). Fluorine atoms at the 2,4-positions on the benzene ring may reduce oxidative metabolism .
  • Permeability : Assess logP values via HPLC. Truncate hydrophobic regions (e.g., shortening alkyl chains) to balance membrane penetration and efflux pump avoidance .

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